3-Triacontylheptamethyltrisiloxane, tech-85

Description

3-Triacontylheptamethyltrisiloxane (tech-85) is a silicone-based compound characterized by a trisiloxane backbone (Si-O-Si-O-Si) substituted with a triacontyl (C30) chain and seven methyl groups. Tech-85 compounds typically fall under regulatory frameworks like TSCA (Toxic Substances Control Act) in the U.S., similar to other tech-grade silicones .

Properties

Molecular Formula |

C37H82O2Si3 |

|---|---|

Molecular Weight |

643.3 g/mol |

IUPAC Name |

trimethyl-(methyl-triacontyl-trimethylsilyloxysilyl)oxysilane |

InChI |

InChI=1S/C37H82O2Si3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-42(8,38-40(2,3)4)39-41(5,6)7/h9-37H2,1-8H3 |

InChI Key |

SQAAUMPYBBPYEE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Triacontylheptamethyltrisiloxane, tech-85 involves the reaction of long-chain alkyl silanes with methyltrichlorosilane under controlled conditions. The reaction is typically carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired siloxane bonds. The reaction conditions include maintaining a temperature range of 70-75°C and ensuring an inert atmosphere to prevent unwanted side reactions .

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. The final product is purified through distillation or recrystallization to obtain the desired quality .

Chemical Reactions Analysis

3-Triacontylheptamethyltrisiloxane, tech-85 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The oxidation process typically results in the formation of silanol groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of silane derivatives.

Substitution: Substitution reactions involve the replacement of one or more functional groups in the compound with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silanols, while reduction reactions can produce silanes .

Scientific Research Applications

3-Triacontylheptamethyltrisiloxane, tech-85 has a wide range of scientific research applications:

Chemistry: It is used as a chemical intermediate in the synthesis of other organosilicon compounds. Its unique structure makes it valuable in the development of new materials with specific properties.

Biology: In biological research, this compound is used as a surfactant and emulsifier in various formulations. It helps stabilize biological samples and improve the solubility of hydrophobic compounds.

Medicine: In the medical field, this compound is used in the formulation of drug delivery systems. Its ability to enhance the bioavailability of drugs makes it a valuable component in pharmaceutical research.

Industry: This compound is used as a lubricant and anti-sticking agent in industrial applications.

Mechanism of Action

The mechanism of action of 3-Triacontylheptamethyltrisiloxane, tech-85 involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a catalyst or intermediate, facilitating the formation of desired products. In biological systems, it interacts with cell membranes and proteins, enhancing the solubility and stability of hydrophobic compounds. Its emulsifying properties are attributed to its ability to reduce surface tension and form stable emulsions .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthesis Efficiency : While methacrylate trisiloxanes achieve >90% yields under optimized conditions , tech-85’s synthesis may face challenges due to steric hindrance from the triacontyl chain.

- Toxicology Data : Explicit ecotoxicological data for tech-85 is absent but inferred from similar compounds (e.g., aquatic toxicity warnings for cyclotrisiloxanes) .

Biological Activity

3-Triacontylheptamethyltrisiloxane, tech-85, is a siloxane compound that has garnered attention for its potential biological activities, particularly as a modulator of the TRPM8 (Transient Receptor Potential Melastatin 8) channel. This channel is known for its role in mediating sensations of coolness and pain, making compounds that affect it significant for various applications in personal care products, pharmaceuticals, and even insect repellents.

Chemical Structure and Properties

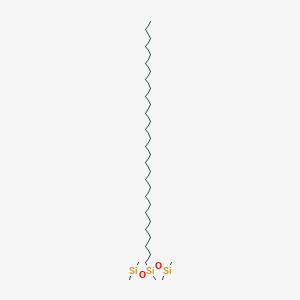

The compound is characterized by its long carbon chain and siloxane backbone, which contribute to its unique physicochemical properties. The structure can be represented as follows:

This formula indicates a high degree of hydrophobicity and potential for interaction with lipid membranes.

As a TRPM8 modulator, 3-Triacontylheptamethyltrisiloxane interacts with the TRPM8 receptor to induce cooling sensations. This mechanism is similar to that of menthol and other known cooling agents. Research indicates that compounds like tech-85 can enhance the cooling effect while minimizing irritation typically associated with other TRPM8 activators .

Cooling Sensation

The primary biological activity of 3-Triacontylheptamethyltrisiloxane is its ability to induce a cooling sensation through TRPM8 activation. This property is beneficial in various applications:

- Personal Care Products : Used in formulations for mouthwash, toothpaste, and skin lotions to enhance freshness.

- Pharmaceuticals : Potential use in topical analgesics where cooling effects can alleviate pain.

- Food Industry : As a flavoring agent to provide a refreshing taste profile.

Insect Repellent

The compound also exhibits insect-repelling properties due to its ability to modulate sensory receptors in insects. This aspect could lead to its incorporation into eco-friendly pest control products .

Therapeutic Effects

Emerging research suggests that 3-Triacontylheptamethyltrisiloxane may have therapeutic effects in treating inflammatory pain conditions and possibly influencing tumor growth dynamics .

Case Study 1: Personal Care Products

A study evaluated the incorporation of 3-Triacontylheptamethyltrisiloxane in dental care products. Results indicated a significant improvement in user satisfaction regarding the cooling sensation compared to traditional formulations. Participants reported a prolonged cooling effect without irritation, supporting the compound's favorable profile as a TRPM8 modulator .

Case Study 2: Insect Repellency

In another study focused on agricultural applications, formulations containing 3-Triacontylheptamethyltrisiloxane demonstrated effective repellent properties against common pests like mosquitoes. The study highlighted its potential as a safer alternative to synthetic insecticides, emphasizing its low toxicity profile .

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Personal Care Products | Enhanced cooling sensation; improved user satisfaction; minimal irritation reported. |

| Insect Repellent | Effective against mosquitoes; potential for eco-friendly applications; low toxicity profile. |

| Therapeutic Applications | Potential anti-inflammatory effects; influence on tumor dynamics; requires further investigation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.